m-PEG8-(CH2)12-phosphonic acid

Overview

Description

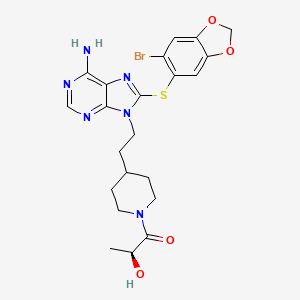

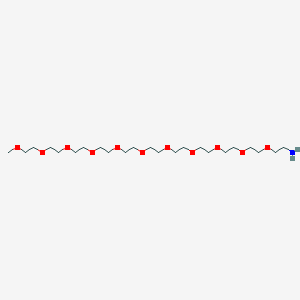

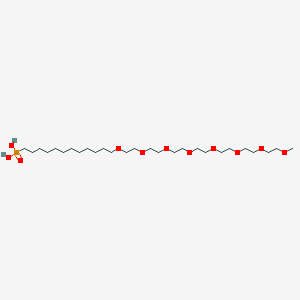

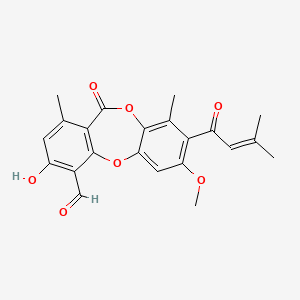

M-PEG8-(CH2)12-phosphonic acid is a polyethylene glycol (PEG) linker . It contains a phosphonic acid group and is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that phosphonic acid is used for surface modification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 588.7 g/mol , a chemical formula of C27H57O11P , and a CAS number of 2093153-86-5 . .Scientific Research Applications

Synthesis and Preparation Methods

m-PEG8-(CH2)12-phosphonic acid, a variant of poly(ethylene glycol) (PEG), has been studied extensively for its synthesis and preparation methods. For example, bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG were prepared using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures (Turrin, Hameau, & Caminade, 2012).

Nanoparticle Applications

This compound plays a crucial role in the stabilization of nanoparticles. Versatile thiolactone-based conjugation strategies utilizing phosphonic acid-terminated PEG have been employed to prepare stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022).

Medical and Biomedical Applications

In the field of biomedicine, phosphonic acid-terminated PEG is used for enhancing the properties of various materials. Poly(ethylene glycol)-crosslinked N-methylene phosphonic chitosan, for example, has been modified to improve water swelling and hygroscopicity, showing potential for medical materials (Ramos et al., 2006).

Surface Modification and Coating

Phosphonic acid derivatives of PEG have been used for surface modification and coating of nanoparticles. These applications include creating a polymer-based coating platform for metal oxide nanoparticles and surfaces, demonstrating strong affinity to metals and multidentate binding ability (Berret & Graillot, 2022).

Contrast Agents in Imaging

In imaging applications, PEGylated iron oxide nanoparticles with phosphonic acid groups have been developed for magnetic resonance imaging (MRI). These have shown increased blood circulation lifetime and reduced clearance from the liver, making them effective as stealth MRI probes (Ramniceanu et al., 2016).

Drug Delivery Systems

Phosphonic acid-terminated PEG coatings have been investigated for their role in enhancing the colloidal and biological stability of nanoparticles in drug delivery systems. These coatings have shown effective resistance to non-specific protein adsorption and improved cellular uptake, making them suitable for biomedical applications (Cao et al., 2018).

Mechanism of Action

Target of Action

The primary target of m-PEG8-(CH2)12-phosphonic acid is the Proteolysis Targeting Chimera (PROTAC) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

This compound acts as a linker in the synthesis of PROTAC molecules . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC molecule to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein .

Biochemical Pathways

The ubiquitin-proteasome system is the primary pathway affected by this compound . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins and their associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its role as a linker in PROTAC molecules . The hydrophilic polyethylene glycol (PEG) part of the molecule can increase the solubility of the PROTAC in aqueous media, potentially improving its bioavailability .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways associated with these proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the PROTAC . Additionally, the presence of other molecules or proteins can also influence the interaction between the PROTAC and its targets .

Safety and Hazards

M-PEG8-(CH2)12-phosphonic acid is not classified as a hazard . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, rinse mouth and do not induce vomiting . It should be stored in a well-ventilated place and kept in a tightly closed container .

Biochemical Analysis

Biochemical Properties

The biochemical properties of m-PEG8-(CH2)12-phosphonic acid are largely attributed to its phosphonic acid group and hydrophilic PEG linker

Cellular Effects

It has been used in environmental research for pollution management, particularly in the treatment of metal-contaminated wastewater. Its ability to bind to metal surfaces makes it useful in removing heavy metals from water sources.

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Transport and Distribution

Its hydrophilic nature suggests that it may be readily transported in aqueous environments .

Subcellular Localization

Given its hydrophilic nature and phosphonic acid group, it may localize to areas of the cell where these properties are advantageous .

properties

IUPAC Name |

12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57O11P/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-10-8-6-4-2-3-5-7-9-11-27-39(28,29)30/h2-27H2,1H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBISXIRWIJPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

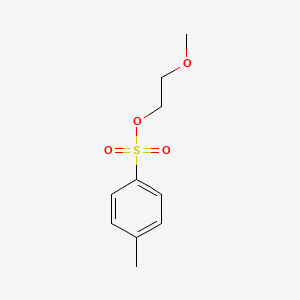

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)